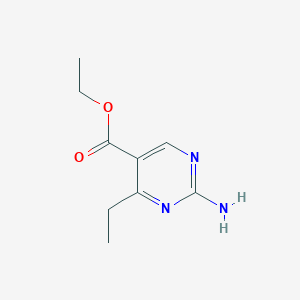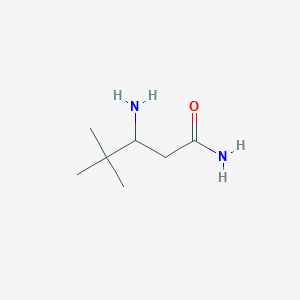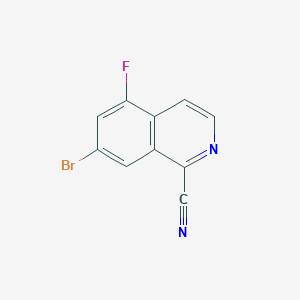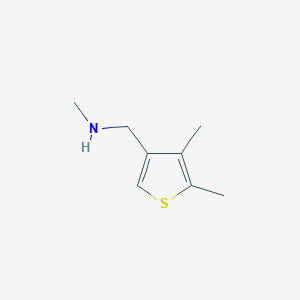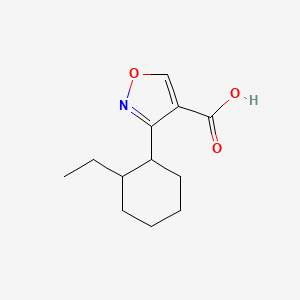
3-(2-Ethylcyclohexyl)-1,2-oxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Ethylcyclohexyl)-1,2-oxazole-4-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a cyclohexyl ring substituted with an ethyl group, an oxazole ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Ethylcyclohexyl)-1,2-oxazole-4-carboxylic acid typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides under basic conditions.
Construction of the Oxazole Ring: The oxazole ring is formed through cyclization reactions involving nitriles and aldehydes in the presence of catalysts.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions using carbon dioxide and appropriate catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: The compound can participate in substitution reactions, especially at the oxazole ring, where electrophilic or nucleophilic reagents can introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated heterocycles.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
3-(2-Ethylcyclohexyl)-1,2-oxazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-Ethylcyclohexyl)-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. The ethyl group may affect the compound’s lipophilicity and membrane permeability, impacting its bioavailability and distribution.
Comparison with Similar Compounds
- 3-(2-Methylcyclohexyl)-1,2-oxazole-4-carboxylic acid
- 3-(2-Propylcyclohexyl)-1,2-oxazole-4-carboxylic acid
- 3-(2-Butylcyclohexyl)-1,2-oxazole-4-carboxylic acid
Comparison:
- Uniqueness: The presence of the ethyl group in 3-(2-Ethylcyclohexyl)-1,2-oxazole-4-carboxylic acid imparts unique steric and electronic properties, influencing its reactivity and interactions.
- Reactivity: The ethyl group may enhance or reduce the compound’s reactivity compared to its methyl, propyl, or butyl analogs.
- Applications: The specific structure of this compound may make it more suitable for certain applications, such as in drug development or materials science, compared to its analogs.
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
3-(2-ethylcyclohexyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H17NO3/c1-2-8-5-3-4-6-9(8)11-10(12(14)15)7-16-13-11/h7-9H,2-6H2,1H3,(H,14,15) |
InChI Key |
NBMDQESOXYOAGK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCC1C2=NOC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13201321.png)
![2-[(1H-1,3-Benzodiazol-2-yl)methyl]-5-chloro-1H-1,3-benzodiazol-7-amine](/img/structure/B13201343.png)
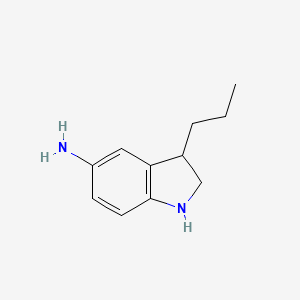
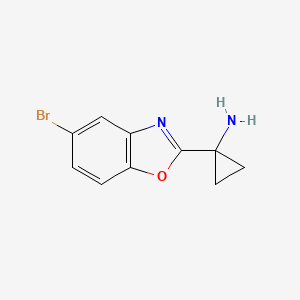
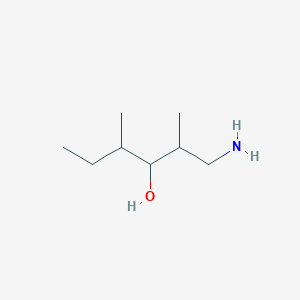
![Octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile](/img/structure/B13201352.png)

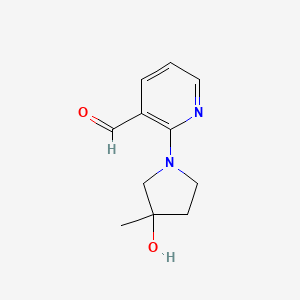
![tert-Butyl N-[6-(cyclobutylsulfanyl)hexyl]carbamate](/img/structure/B13201371.png)
![2-[(Dimethylamino)methyl]pyrimidine-5-carboxylic acid](/img/structure/B13201376.png)
